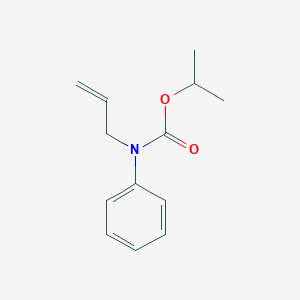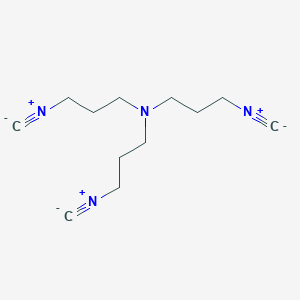
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of isocyanate groups, which are highly reactive and can participate in various chemical reactions. This compound is used in a variety of scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine typically involves the reaction of primary amines with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. The process may involve:
Step 1: Reaction of a primary amine with phosgene to form an isocyanate intermediate.
Step 2: Further reaction of the intermediate with another primary amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving:
Continuous flow reactors: for better control over reaction conditions.
Purification steps: such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Reaction with nucleophiles to replace the isocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of urea derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of carbamates or thiocarbamates.
Scientific Research Applications
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine involves its reactivity with nucleophiles. The isocyanate groups can react with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of covalent bonds. This reactivity is utilized in various applications, such as:
Protein modification: To study enzyme mechanisms.
Drug development: To create covalent inhibitors.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanopropylamine: A simpler compound with one isocyanate group.
N,N-bis(3-isocyanopropyl)amine: A compound with two isocyanate groups but lacking the propan-1-amine backbone.
Uniqueness
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is unique due to its three isocyanate groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds with fewer isocyanate groups.
Properties
CAS No. |
2456-97-5 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
3-isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine |
InChI |
InChI=1S/C12H18N4/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2 |
InChI Key |
IGVKNTGBMSBIJG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCN(CCC[N+]#[C-])CCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


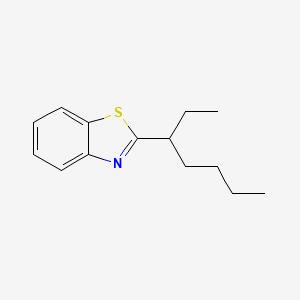
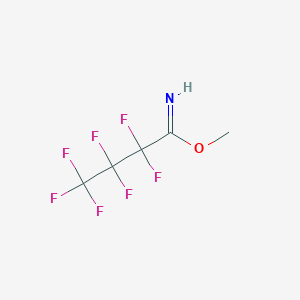
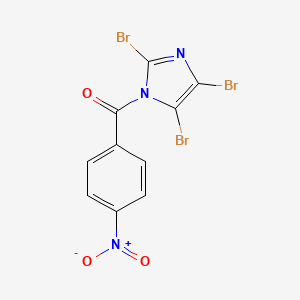
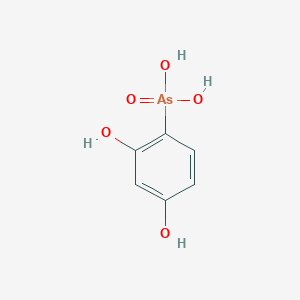

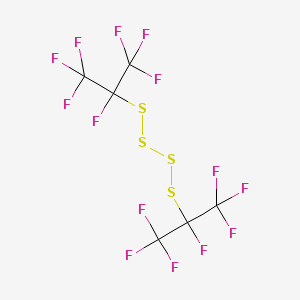
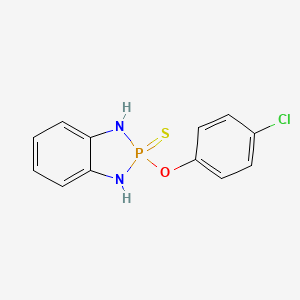
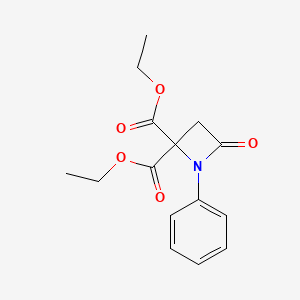
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
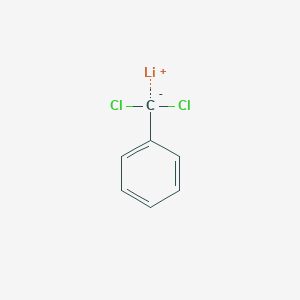
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
